N-cyclopentyl-N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide
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Overview
Description
N-cyclopentyl-N’-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide is a complex organic compound with a unique structure that includes a cyclopentyl group, a dimethylamino phenyl group, and a methylpiperazinyl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-N’-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of cyclopentylamine with 4-(dimethylamino)benzaldehyde to form an imine intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The resulting amine is further reacted with 4-methylpiperazine and ethylenediamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-N’-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce secondary or tertiary amines.
Scientific Research Applications
N-cyclopentyl-N’-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclopentyl-N’-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The specific molecular targets and pathways involved depend on the context of its application.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-N’-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide
- N-cyclopentyl-N’-{2-[4-(dimethoxy)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide
Uniqueness
N-cyclopentyl-N’-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N'-cyclopentyl-N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N5O2/c1-25(2)19-10-8-17(9-11-19)20(27-14-12-26(3)13-15-27)16-23-21(28)22(29)24-18-6-4-5-7-18/h8-11,18,20H,4-7,12-16H2,1-3H3,(H,23,28)(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRJMFUEUBTSPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2CCCC2)C3=CC=C(C=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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